molecular formula C10H10Cl2N2O2 B15076021 1-Acetyl-3-(3,4-dichlorophenyl)-1-methylurea CAS No. 38401-33-1

1-Acetyl-3-(3,4-dichlorophenyl)-1-methylurea

Cat. No.: B15076021
CAS No.: 38401-33-1
M. Wt: 261.10 g/mol
InChI Key: JYJORMALUFUJIN-UHFFFAOYSA-N
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Description

1-Acetyl-3-(3,4-dichlorophenyl)-1-methylurea is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an acetyl group, a dichlorophenyl group, and a methylurea moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-Acetyl-3-(3,4-dichlorophenyl)-1-methylurea typically involves the reaction of 3,4-dichloroaniline with acetic anhydride and methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-Acetyl-3-(3,4-dichlorophenyl)-1-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using reagents such as halogens or nucleophiles. This leads to the formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-Acetyl-3-(3,4-dichlorophenyl)-1-methylurea has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-(3,4-dichlorophenyl)-1-methylurea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

1-Acetyl-3-(3,4-dichlorophenyl)-1-methylurea can be compared with other similar compounds, such as:

    1-Acetyl-3-(3,4-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole: This compound shares structural similarities but differs in its chemical reactivity and applications.

    N-aryl hydrazones: These compounds have similar functional groups and are used in similar applications, but they differ in their specific chemical properties and reactivity.

Properties

CAS No.

38401-33-1

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)carbamoyl]-N-methylacetamide

InChI

InChI=1S/C10H10Cl2N2O2/c1-6(15)14(2)10(16)13-7-3-4-8(11)9(12)5-7/h3-5H,1-2H3,(H,13,16)

InChI Key

JYJORMALUFUJIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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